molecular formula C10H9ClN2O B1582437 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one CAS No. 90-31-3

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Cat. No.: B1582437
CAS No.: 90-31-3
M. Wt: 208.64 g/mol
InChI Key: RIOMUJXIGYZENC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazoline ring substituted with a 3-chlorophenyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired pyrazoline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but differs in the core structure.

    3-Chloromethcathinone: Another compound with a 3-chlorophenyl group, used as a stimulant.

    1-(3-Chlorophenyl)ethanol: A simpler structure with similar functional groups

Uniqueness: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is unique due to its pyrazoline ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse pharmacological effects, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMUJXIGYZENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059006
Record name 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-31-3
Record name 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
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Record name 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one
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Record name 90-31-3
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Record name 3H-Pyrazol-3-one, 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Record name 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in the synthesis of chromium(III) chelates?

A1: this compound serves as a precursor for the synthesis of heterocyclic tetradentate Schiff bases. The compound reacts with various diamines like ethylenediamine and o-phenylenediamine to form these Schiff bases. These Schiff bases then act as ligands, coordinating with chromium(III) ions to form the desired chromium(III) chelates [].

Q2: What structural information about the chromium(III) chelates was obtained through the research?

A2: The research utilized various techniques to characterize the synthesized chromium(III) chelates. Elemental analysis helped determine the elemental composition of the complexes. Conductance measurements in DMF (dimethylformamide) indicated that the complexes behave as 1:1 electrolytes, suggesting the presence of a nitrate counterion. Magnetic susceptibility measurements provided insights into the magnetic properties of the chelates, with most exhibiting magnetic moments close to spin-only values, suggesting an octahedral geometry. Infrared and electronic spectral studies provided further evidence supporting the octahedral structure of the complexes [].

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